molecular formula C48H48F2O10S2 B14856195 (2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3S,4R,5R,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3S,4R,5R,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14856195
M. Wt: 887.0 g/mol
InChI Key: WIZVEBFOAJARJZ-AVARADFUSA-N
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Description

The compound “(2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3S,4R,5R,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups. This compound features fluorophenyl and thiophenyl groups, which are often associated with significant biological activity and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiophenyl and fluorophenyl groups, followed by their attachment to the central sugar-like structure. Typical synthetic routes may include:

    Formation of Thiophenyl and Fluorophenyl Groups: These groups can be synthesized through various methods, such as halogenation and thiolation reactions.

    Glycosylation: The attachment of these groups to a sugar-like structure may involve glycosylation reactions, where a glycosyl donor reacts with an acceptor in the presence of a catalyst.

    Protecting Group Strategies: To ensure selective reactions, protecting groups may be used and later removed under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of Reaction Conditions: Scaling up reactions while maintaining high yields and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in materials science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-[3-[[5-(4-chlorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3S,4R,5R,6S)-6-[3-[[5-(4-chlorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • (2S,3R,4S,5S,6R)-2-[3-[[5-(4-bromophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3S,4R,5R,6S)-6-[3-[[5-(4-bromophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

The presence of fluorophenyl groups may confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Properties

Molecular Formula

C48H48F2O10S2

Molecular Weight

887.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3S,4R,5R,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H48F2O10S2/c1-25-3-5-29(19-30(25)21-35-15-17-39(61-35)27-6-11-33(49)12-7-27)46-44(55)43(54)42(53)38(59-46)24-58-48(47(57)45(56)41(52)37(23-51)60-48)32-10-4-26(2)31(20-32)22-36-16-18-40(62-36)28-8-13-34(50)14-9-28/h3-20,37-38,41-47,51-57H,21-24H2,1-2H3/t37-,38-,41-,42-,43+,44-,45+,46+,47-,48+/m1/s1

InChI Key

WIZVEBFOAJARJZ-AVARADFUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)C)CC5=CC=C(S5)C6=CC=C(C=C6)F)O)O)O)CC7=CC=C(S7)C8=CC=C(C=C8)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC3(C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)C)CC5=CC=C(S5)C6=CC=C(C=C6)F)O)O)O)CC7=CC=C(S7)C8=CC=C(C=C8)F

Origin of Product

United States

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